Bismuth Potassium Citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

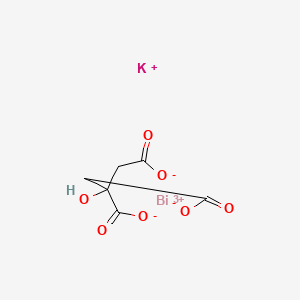

Properties

Molecular Formula |

C6H5BiKO7+ |

|---|---|

Molecular Weight |

437.18 g/mol |

IUPAC Name |

bismuth;potassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Bi.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+3;+1/p-3 |

InChI Key |

KZFDVWZZYOPBQZ-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[Bi+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[Bi+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Crystal Structure Analysis of Bismuth Potassium Citrate: From Synthesis to Structural Elucidation

Introduction: The Clinical Significance and Structural Imperative of Bismuth Potassium Citrate

For over two centuries, bismuth compounds have been a cornerstone in treating gastrointestinal disorders.[1] In modern medicine, this compound (BPC) and its derivatives, such as Ranitidine Bismuth Citrate (RBC), have emerged as critical agents in the therapeutic arsenal against peptic ulcer disease, primarily due to their efficacy in eradicating the bacterium Helicobacter pylori.[2][3][4] The clinical success of these compounds is intrinsically linked to their unique chemical properties: the ability to form a protective layer over the gastric mucosa and direct bactericidal activity against H. pylori.[4]

To move beyond a phenomenological understanding and towards rational drug design, a precise knowledge of the three-dimensional atomic arrangement of these compounds is paramount. Crystal structure analysis, predominantly through Single-Crystal X-ray Diffraction (SC-XRD), provides this definitive insight. It reveals the intricate coordination environment of the bismuth centers, the complex role of the citrate ligand, and the formation of polymeric architectures that are believed to be fundamental to the drug's mechanism of action.[5][6] This guide provides an in-depth, technical walkthrough of the process, from the synthesis of high-quality crystals to the ultimate elucidation and interpretation of their structure, grounded in the principles of scientific integrity and field-proven experience.

Section 1: The Complex Coordination Chemistry of Bismuth and Citrate

The interaction between bismuth(III) ions and citric acid is far from simple. Citrate (C₆H₅O₇³⁻) is a versatile ligand, capable of acting as a multidentate chelator and a bridging unit through its three carboxylate groups and one hydroxyl group. This versatility leads to the formation of complex, often polynuclear, structures in the solid state.

Studies have revealed that the fundamental building block in many bismuth citrate structures is a dinuclear unit, [Bi₂(cit)₂]²⁻, where two bismuth atoms are bridged by citrate ligands.[6][7] These dimeric units can further assemble into extended one-, two-, or three-dimensional polymeric networks.[5][7] The precise architecture is highly sensitive to the synthetic conditions, including pH, temperature, and the nature of the counter-ions (e.g., K⁺, NH₄⁺, Na⁺) present during crystallization. Understanding this chemistry is the first step in designing a synthesis that yields crystals suitable for diffraction studies.

Section 2: Synthesis and Crystallization of High-Quality BPC Crystals

The primary challenge in the structural analysis of any compound is obtaining a single crystal of sufficient size and quality—typically larger than 0.1 mm with a regular, defect-free lattice.[8] For this compound, this requires a meticulously controlled crystallization process.

Causality in Experimental Design: The Rationale Behind the Protocol

The choice of reagents and solvents is critical. The synthesis often starts with a soluble bismuth salt, like bismuth(III) nitrate, and a source of citrate, such as potassium citrate.[1] A key component in many successful crystallization protocols for these compounds is the use of a water-glycerol solvent system.[9]

Why use a water-glycerol mixture?

-

Solubility and Complexation: Glycerol, as a polyol, can act as a complexing agent, increasing the solubility of the bismuth salts and preventing premature precipitation of amorphous material.[9][10]

-

Viscosity and Diffusion: The increased viscosity of the glycerol-containing solution slows down the diffusion of molecules. This is a crucial factor in promoting slow, ordered crystal growth over rapid, uncontrolled precipitation.[10]

-

Solvent Properties: Glycerol modifies the dielectric constant of the solvent, which can alter the intermolecular interactions and favor the specific packing arrangement required for crystallization.[11]

-

Anti-Nucleation: By interfering with the hydrogen-bond network of water, glycerol can act as an anti-nucleation agent, reducing the number of initial crystal seeds and allowing the existing ones to grow larger and with higher quality.[10][12]

Experimental Protocol: Synthesis of KBi(C₆H₄O₇)·2H₂O Crystals

This protocol is a synthesized methodology based on established literature for obtaining diffraction-quality single crystals.[1]

-

Reagent Preparation:

-

Prepare a solution of bismuth(III) nitrate in a 33% (v/v) glycerol-water mixture.

-

Prepare a separate aqueous solution of potassium citrate.

-

-

Reaction Mixture:

-

Slowly add the potassium citrate solution to the bismuth nitrate solution under constant stirring. The molar ratio of citrate to bismuth is a critical parameter and should be maintained at approximately 6:1 to ensure the formation of the desired complex.[1]

-

-

Crystallization:

-

Transfer the resulting clear solution to a clean beaker, cover it with perforated film (e.g., Parafilm with small pinholes), and leave it undisturbed in a vibration-free environment at room temperature.

-

Self-Validation: The goal is slow evaporation. If a precipitate forms immediately, the initial concentrations are too high. If no crystals form after several weeks, the solution may be too dilute, or the environment may be subject to temperature fluctuations.

-

-

Crystal Harvesting:

-

Monitor the beaker for the formation of colorless, well-defined crystals over several days to weeks.

-

Once crystals of suitable size (0.1-0.3 mm) are observed, carefully harvest them from the mother liquor using a nylon loop.

-

Section 3: The Cornerstone of Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[13][14] The method relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern of directions and intensities, which is a function of the electron density distribution within the crystal.[8]

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Selection and Mounting:

-

Under a microscope, select a high-quality crystal free of visible cracks, defects, or twinning.[8]

-

Mount the crystal on a thin glass fiber or a nylon loop using a minimal amount of non-diffracting adhesive (e.g., epoxy or cryo-oil).[13]

-

The mounted crystal is then placed on a goniometer head in the X-ray diffractometer.

-

-

Data Collection:

-

The crystal is cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas. Rationale: This minimizes thermal vibrations of the atoms, leading to less diffuse diffraction spots and higher resolution data.

-

An intense beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.[14]

-

The crystal is rotated through a series of angles, and a series of diffraction images are collected on an area detector (e.g., a CCD or CMOS sensor).[13] A complete dataset requires collecting reflections from all possible crystal orientations.

-

-

Data Processing and Structure Solution:

-

The collected images are processed to determine the unit cell dimensions and space group symmetry. The intensity of each diffraction spot is integrated.

-

Causality in Method Selection: Because bismuth is a heavy atom (it has many electrons compared to C, O, or K), its contribution to the diffraction pattern is dominant. Therefore, the structure is typically solved using the Patterson method or heavy-atom method .[15] This method uses the vectors between heavy atoms to determine their positions first, which then allows for the phases of the diffraction data to be estimated.

-

With initial phases, an electron density map is calculated.

-

-

Structure Refinement:

-

The initial atomic positions from the electron density map are refined against the experimental diffraction data using least-squares methods.

-

This iterative process refines the atomic coordinates, thermal displacement parameters, and site occupancies until the calculated diffraction pattern shows the best possible agreement with the experimental pattern.

-

Self-Validation: The quality of the final structure is assessed using metrics like the R-factor (agreement factor), the goodness-of-fit (GoF), and the residual electron density map, which should be flat and featureless for a well-refined structure.

-

Section 4: Deciphering the Structure: A Case Study of KBi(C₆H₄O₇)·2H₂O

The crystal structure of KBi(C₆H₄O₇)·2H₂O provides a clear example of the complex polymeric networks formed by these compounds.[1] X-ray diffraction analysis revealed the following key crystallographic parameters and structural features.

Crystallographic Data Summary

| Parameter | Value | Source |

| Chemical Formula | C₆H₈BiKO₉ | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| a (Å) | 16.635(7) | [1] |

| b (Å) | 12.360(4) | [1] |

| c (Å) | 10.359(4) | [1] |

| β (°) | 91.92(3) | [1] |

| Volume (ų) | 2128(1) | [1] |

| Z (Formula units/cell) | 8 | [1] |

Key Structural Features

The analysis of the KBi(C₆H₄O₇)·2H₂O structure reveals several critical features:

-

Bismuth Coordination: Each bismuth(III) ion is six-coordinate, with a geometry best described as a nido-pentagonal-bipyramidal, where one axial site is vacant, suggesting the presence of a stereochemically active lone pair of electrons.[5]

-

Multidentate Citrate: The citrate ligand is fully deprotonated and acts as a versatile chelating and bridging ligand. Crucially, the hydroxyl group of the citrate is deprotonated and covalently bonded to a bismuth atom.[1]

-

Polymeric Network: The citrate ligands bridge bismuth centers, forming a robust three-dimensional network. This polymeric architecture is a recurring motif in bismuth citrate chemistry.[1][5]

-

Role of Potassium: The potassium ions and water molecules of crystallization reside within channels in the polymeric network, providing charge balance and stabilizing the overall structure through electrostatic interactions and hydrogen bonding.

Section 5: Linking Structure to Function and the Case of RBC

The detailed structural model derived from SC-XRD is not merely an academic exercise; it provides a powerful framework for understanding the therapeutic action of BPC. The dense, three-dimensional polymeric network is consistent with the drug's ability to form a protective, insoluble coating over ulcerated gastric tissue at the low pH of the stomach.[7] The specific Bi-O bond lengths and coordination geometry inform its stability and reactivity, including the slow release of Bi³⁺ ions, which are crucial for its bactericidal effect.

While a full single-crystal structure of Ranitidine Bismuth Citrate (RBC) has not been published, extensive solid-state NMR and IR spectroscopy studies strongly suggest that its fundamental structure is closely related to other characterized bismuth citrates.[5] The evidence indicates that RBC also contains the dimeric [{Bi(µ-cit)₂Bi}ₙ]²ⁿ⁻ polymeric anionic chains. In RBC, the ranitidine molecule is not directly coordinated to the bismuth but exists as a counter-ion, involved in second-coordination-sphere interactions that help stabilize the overall structure.[6][16] This understanding, built upon the foundation of known crystal structures, allows researchers to infer the structural basis of RBC's enhanced solubility and bioavailability compared to a simple mixture of its components.[4]

Conclusion

The crystal structure analysis of this compound compounds is a critical component of modern medicinal inorganic chemistry. It bridges the gap between a compound's atomic-level architecture and its macroscopic therapeutic properties. Through a synergistic application of rational synthesis, controlled crystallization, and high-resolution single-crystal X-ray diffraction, we can elucidate the complex polymeric structures that define these drugs. This detailed structural knowledge is indispensable for understanding their mechanism of action, ensuring quality control in manufacturing, and providing a solid foundation for the development of next-generation bismuth-based pharmaceuticals with enhanced efficacy and safety.

References

- 1. CN100402514C - Method of preparing bismuth citrate ranitidine - Google Patents [patents.google.com]

- 2. CN102408398A - Preparation method of ranitidine bismuth citrate - Google Patents [patents.google.com]

- 3. Ranitidine bismuth citrate - Wikipedia [en.wikipedia.org]

- 4. Ranitidine bismuth citrate: a novel anti-ulcer agent with different physico-chemical characteristics and improved biological activity to a bismuth citrate-ranitidine admixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-state carbon-13 nuclear magnetic resonance investigations of bismuth citrate complexes and crystal structure of Na2[Bi2(cit)2]·7H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Polymeric architectures of bismuth citrate based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of colloidal bismuth subcitrate (CBS) in dilute HCl: unique assembly of bismuth citrate dinuclear units ([Bi(cit)(2)Bi](2-)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protein phase behavior and crystallization: effect of glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. dl.asminternational.org [dl.asminternational.org]

- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

An In-depth Technical Guide to the Anti-Helicobacter pylori Mechanism of Action of Bismuth Potassium Citrate

Abstract

Bismuth salts have been a cornerstone in the treatment of gastrointestinal ailments for centuries, and their efficacy against Helicobacter pylori is a prime example of their therapeutic value. Bismuth potassium citrate, a key component of modern quadruple therapies, exhibits a multifactorial mechanism of action that circumvents the growing issue of antibiotic resistance. This technical guide provides a comprehensive exploration of the molecular and cellular interactions through which this compound exerts its bactericidal effects on H. pylori. We will delve into the disruption of the bacterial cell envelope, the targeted inhibition of essential metabolic enzymes, the crippling of energy production, and the prevention of gastric colonization. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this potent anti-infective agent.

Introduction: The Enduring Challenge of Helicobacter pylori

Helicobacter pylori, a Gram-negative bacterium, has masterfully adapted to the harsh acidic environment of the human stomach. Its persistent colonization is a primary etiological factor in a spectrum of gastric pathologies, including chronic gastritis, peptic ulcer disease, and gastric malignancies. The escalating prevalence of antibiotic-resistant H. pylori strains necessitates a deeper exploration of alternative and synergistic therapeutic agents. Bismuth compounds, particularly this compound, have demonstrated sustained efficacy, largely due to their complex and multifaceted mechanism of action, which presents a formidable challenge to the development of bacterial resistance.[1]

This guide will deconstruct the intricate anti-H. pylori activity of this compound, providing a granular view of its molecular targets and the resultant physiological consequences for the bacterium.

The Multifaceted Assault: A Symphony of Bactericidal Mechanisms

This compound's efficacy does not stem from a single mode of action but rather from a coordinated attack on multiple, vital bacterial processes. This multi-pronged approach is a key reason for the notable absence of significant clinical resistance to bismuth.[1]

Breaching the Defenses: Disruption of the Bacterial Cell Envelope

The initial interaction of bismuth with H. pylori occurs at the cell surface. Bismuth compounds form complexes within the bacterial cell wall and periplasmic space, leading to a cascade of structural and functional impairments.[2][3][4]

-

Structural Degradation: Ultrastructural studies using transmission electron microscopy (TEM) have revealed dramatic morphological changes in H. pylori exposed to bismuth salts. These include cellular swelling, vacuolization, the formation of blebs on the cell membrane, and eventual cell wall eruption.[5][6][7] This physical disruption compromises the integrity of the bacterium, leading to lysis.

-

Glycocalyx Disruption: Bismuth has been shown to disrupt the glycocalyx, the outer polysaccharide layer of the cell wall.[8] This layer is crucial for maintaining cellular structure and protecting the bacterium from the harsh gastric environment.

The following diagram illustrates the workflow for visualizing these morphological changes.

Caption: Workflow for TEM analysis of bismuth's effect on H. pylori morphology.

Sabotaging the Machinery: Inhibition of Key Bacterial Enzymes

A pivotal aspect of bismuth's bactericidal activity is its ability to inhibit a range of essential H. pylori enzymes. This is primarily achieved through the interaction of trivalent bismuth (Bi³⁺) with sulfhydryl groups of cysteine residues within these proteins, disrupting their structure and function.[4]

-

Urease: The Acid-Neutralizing Engine: Urease is a critical virulence factor for H. pylori, as it hydrolyzes urea to produce ammonia, which neutralizes gastric acid and allows the bacterium to survive and colonize the stomach. Bismuth directly inhibits urease activity.[9][10] It is believed that bismuth displaces nickel ions from the enzyme's active site and binds to cysteine residues, such as Cys319 in Klebsiella aerogenes urease, which is homologous to a key cysteine in the active site of H. pylori urease.[10][11] This inactivation of urease renders the bacterium vulnerable to the acidic gastric environment.

The following diagram depicts the mechanism of urease inhibition by bismuth.

Caption: Bismuth-mediated inhibition of H. pylori urease.

-

Other Enzymatic Targets: Beyond urease, bismuth has been shown to inhibit a host of other vital enzymes, including:

-

Catalase and Superoxide Dismutase: These enzymes are crucial for protecting the bacterium from oxidative stress. Their inhibition leads to the accumulation of reactive oxygen species (ROS), causing cellular damage.[12]

-

Fumarase and Alcohol Dehydrogenase: These enzymes are involved in central metabolic pathways.[3][4]

-

Lipase and Phospholipase: These are important for nutrient acquisition and membrane maintenance.[13]

-

Proteomic studies have identified numerous bismuth-binding proteins in H. pylori, many of which are enzymes with critical catalytic functions, underscoring the broad enzymatic inhibition by bismuth.[14][15]

Powering Down: Inhibition of ATP Synthesis

Energy production is a fundamental requirement for bacterial survival. Bismuth effectively shuts down H. pylori's energy generation by targeting its respiratory chain.

-

Electron Transport Chain Disruption: Bismuth compounds have been shown to inhibit respiratory chain-dependent phosphorylation.[2] It is proposed that bismuth binds to sulfhydryl groups within the enzyme complexes of the electron transport chain, thereby impeding electron flow.[16]

-

ATP Depletion: The disruption of the electron transport chain leads to a rapid and significant reduction in intracellular ATP levels.[16] This energy crisis cripples essential cellular processes that are dependent on ATP, such as DNA replication, protein synthesis, and cell wall maintenance.

Preventing Colonization: Inhibition of Adherence

Before establishing a persistent infection, H. pylori must adhere to the gastric epithelial cells. Bismuth effectively interferes with this crucial first step.

-

Impaired Adhesion: Bismuth treatment has been shown to reduce the adherence of H. pylori to gastric epithelial cells.[1][2][4] The precise mechanism is likely multifactorial, potentially involving alterations to the bacterial surface proteins (adhesins) or the host cell receptors.

-

Targeting Adhesins: Proteomic analyses suggest that bismuth may target proteins like HpDnaK, which could play a role in bacterium-host cell adhesion.[14]

Synergism with Antibiotics and the Lack of Resistance

A significant clinical advantage of this compound is its synergistic activity with conventional antibiotics and its ability to overcome antibiotic resistance.

-

Overcoming Resistance: The addition of bismuth to standard antibiotic regimens (e.g., with metronidazole and clarithromycin) has been shown to restore susceptibility in resistant H. pylori strains.[2] The mechanism for this is thought to be related to the bismuth-induced damage to the cell wall, which may increase the permeability of the bacterium to the antibiotics.[8]

-

Absence of Resistance: To date, clinically significant resistance to bismuth has not been reported in H. pylori.[1][2] This is attributed to its multi-targeted mechanism of action. For a bacterium to develop resistance to bismuth, it would need to simultaneously acquire mutations in multiple, unrelated genes, which is a statistically improbable event.

Experimental Protocols for Elucidating the Mechanism of Action

The following section outlines key experimental protocols for investigating the anti-H. pylori effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Agar Dilution Method

-

Prepare Media: Prepare Mueller-Hinton agar supplemented with 5% sheep blood.

-

Incorporate Bismuth: Add serial twofold dilutions of this compound to the molten agar to achieve a range of final concentrations (e.g., 1 to 64 µg/mL).

-

Pour Plates: Pour the agar into petri dishes and allow them to solidify.

-

Prepare Inoculum: Culture H. pylori strains in a suitable broth or on agar plates. Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.

-

Inoculate Plates: Spot-inoculate the bacterial suspension onto the surface of the agar plates containing the different concentrations of bismuth.

-

Incubate: Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Urease Inhibition Assay

This assay measures the ability of bismuth to inhibit the enzymatic activity of urease.

Protocol: Berthelot (Phenol-Hypochlorite) Method

-

Prepare Reagents:

-

Urease solution (from H. pylori lysate or commercially available Jack Bean Urease).

-

Urea solution (substrate).

-

Phenol-nitroprusside reagent.

-

Alkaline hypochlorite reagent.

-

This compound solutions at various concentrations.

-

-

Reaction Setup: In a 96-well plate, add the urease enzyme solution to wells containing different concentrations of this compound. Include a control well with the enzyme but no inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the urea substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a specific time (e.g., 20 minutes).

-

Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

-

Measure Absorbance: After a final incubation period for color development, measure the absorbance at approximately 630 nm using a microplate reader.

-

Calculate Inhibition: The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

Intracellular ATP Measurement Assay

This protocol quantifies the effect of bismuth on the energy status of H. pylori.

Protocol: Luciferin-Luciferase Bioluminescence Assay

-

Culture and Treatment: Grow H. pylori to mid-log phase and then expose the culture to a specific concentration of this compound (e.g., the MIC) for a defined time period. Include an untreated control.

-

Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using a suitable lysis buffer to release the intracellular ATP.

-

Bioluminescence Reaction: In a luminometer-compatible plate, mix the bacterial lysate with a luciferin-luciferase reagent.

-

Measure Luminescence: Immediately measure the light output (luminescence) using a luminometer. The amount of light produced is directly proportional to the amount of ATP present.

-

Quantify ATP: Determine the ATP concentration by comparing the luminescence readings to a standard curve generated with known concentrations of ATP.

-

Normalize Data: Normalize the ATP concentration to the total protein content or cell number in each sample.

Bacterial Adhesion Assay

This assay assesses the ability of bismuth to prevent H. pylori from adhering to gastric epithelial cells.

Protocol: In Vitro Adhesion to Gastric Epithelial Cells

-

Cell Culture: Culture a suitable human gastric epithelial cell line (e.g., AGS cells) to confluence in a multi-well plate.

-

Bacterial Preparation: Grow H. pylori and label the bacteria with a fluorescent dye (e.g., carboxyfluorescein succinimidyl ester) or radioisotope.

-

Co-incubation: Pre-treat the labeled H. pylori with various concentrations of this compound. Then, add the treated or untreated bacteria to the confluent gastric epithelial cell monolayers.

-

Incubation: Allow the bacteria to adhere to the cells for a specific period (e.g., 2 hours) at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cell monolayers multiple times with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

-

Quantification:

-

Fluorescence: Lyse the cells and measure the fluorescence of the lysate using a fluorometer.

-

Radioactivity: Lyse the cells and measure the radioactivity using a scintillation counter.

-

Viable Counts: Lyse the cells and plate serial dilutions of the lysate on appropriate agar to count the number of adherent colony-forming units (CFU).

-

-

Calculate Adherence Inhibition: Compare the number of adherent bacteria in the bismuth-treated groups to the untreated control group to determine the percentage of adherence inhibition.

Quantitative Data Summary

The following table summarizes the in vitro susceptibility of H. pylori to various bismuth compounds.

| Bismuth Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | 2 - 16 | N/A | N/A |

| Colloidal Bismuth Subcitrate | 1 - 8 | 4 | 8 |

| Bismuth Subsalicylate | 4 - 32 | N/A | N/A |

| Data compiled from multiple studies.[17] N/A: Not always reported. |

The inhibitory constants (Ki) for bismuth compounds against urease vary depending on the specific bismuth complex and the source of the enzyme. For example, ranitidine bismuth citrate acts as a non-competitive inhibitor of jack bean urease with a Ki value of 1.17 +/- 0.09 mM.[10][11]

Conclusion

The mechanism of action of this compound against Helicobacter pylori is a compelling example of a multi-targeted antimicrobial strategy. By simultaneously disrupting the bacterial cell envelope, inhibiting a wide array of essential enzymes, depleting cellular energy reserves, and preventing gastric colonization, bismuth presents a formidable barrier to the survival and proliferation of this resilient pathogen. This multifaceted approach is the primary reason for the conspicuous absence of clinical resistance to bismuth, making it an invaluable component of eradication therapies, especially in the era of rising antibiotic resistance. Further research into the specific molecular interactions between bismuth and its protein targets will continue to refine our understanding and may pave the way for the development of novel bismuth-based therapeutics with enhanced efficacy and specificity.

References

- 1. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of substances inhibiting or uncoupling respiratory-chain phosphorylation of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Bismuth salts with versus without acid suppression for Helicobacter pylori infection: A transmission electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Integrative approach for the analysis of the proteome-wide response to bismuth drugs in Helicobacter pylori - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00766C [pubs.rsc.org]

- 16. The Action of Bismuth against Helicobacter pylori Mimics but Is Not Caused by Intracellular Iron Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

The Trojan Horse in the Citadel: A Technical Guide to Bismuth Potassium Citrate's Disruption of Bacterial Cell Wall Integrity

Foreword: Beyond the Pepto-Bismol® Pink – A Renewed Appreciation for Bismuth's Bactericidal Prowess

For centuries, bismuth compounds have been a staple in medicine, often relegated to the symptomatic relief of gastrointestinal discomfort. However, this perception belies the potent and multifaceted bactericidal activity of compounds like Bismuth Potassium Citrate (BPC). For researchers and drug development professionals, BPC represents a fascinating case study in antimicrobial action, particularly its ability to dismantle the bacterial cell's primary defense: the cell wall. This guide provides an in-depth technical exploration of the mechanisms by which BPC compromises bacterial cell wall integrity, moving beyond a superficial overview to a detailed analysis grounded in experimental evidence. We will dissect the causality behind its efficacy, outline methodologies for its study, and provide a framework for understanding its potential in an era of mounting antibiotic resistance.

The Bacterial Cell Wall: A Formidable Fortress and an Ideal Target

The bacterial cell wall, a complex and dynamic structure, is essential for bacterial survival. It provides structural rigidity, protects against osmotic lysis, and serves as a scaffold for various proteins involved in adhesion, signaling, and nutrient acquisition. In Gram-negative bacteria like Helicobacter pylori, a key target for bismuth therapy, the cell envelope consists of an inner cytoplasmic membrane, a thin peptidoglycan layer in the periplasmic space, and an outer membrane decorated with lipopolysaccharides and a glycocalyx. The intricate synthesis and maintenance of this barrier make it an excellent target for antimicrobial agents.

This compound's Multi-pronged Assault on the Cell Envelope

The antibacterial efficacy of this compound is not attributable to a single, targeted inhibition of a specific enzyme in the cell wall synthesis pathway, as seen with beta-lactams or glycopeptides[1][2]. Instead, BPC employs a more brutish and multifaceted strategy, physically and chemically disrupting the entire cell envelope. This broad-spectrum attack is a key reason for the low incidence of bacterial resistance to bismuth compounds.

Direct Physical Disruption of the Cell Wall and Membrane

Upon administration, this compound dissociates, releasing bismuth ions (Bi³⁺) that directly interact with the bacterial cell surface[3]. Electron microscopy studies have provided compelling visual evidence of the devastating effects of bismuth on bacterial morphology. Bacteria exposed to bismuth salts exhibit significant structural damage, including:

-

Cellular Swelling and Distortion: A notable increase in cell size and irregular shapes are observed[4][5].

-

Membrane-Cell Wall Blebbing: The outer membrane and cell wall show protrusions and the formation of vesicles, indicating a loss of structural integrity[4][5][6].

-

Cell Wall Degradation: The normally well-defined layers of the cell wall become indistinct and appear to break down[7][8].

These morphological changes are indicative of a direct physical assault on the cell envelope, leading to a loss of its ability to maintain osmotic pressure and cellular shape.

Destabilization of the Glycocalyx

The glycocalyx, a layer of polysaccharides external to the cell wall, plays a crucial role in adhesion, biofilm formation, and protection from the host immune system. Bismuth compounds have been shown to disrupt this protective layer[4][5]. The mechanism is thought to be polycationic in nature, where the positively charged bismuth ions displace essential divalent cations like Mg²⁺ and Ca²⁺ that stabilize the negatively charged components of the glycocalyx and outer membrane[5]. This displacement weakens the entire structure, making the underlying cell wall more susceptible to damage.

Broad-Spectrum Enzyme Inhibition: A Chemical Wrench in the Works

Bismuth ions have a high affinity for sulfhydryl (-SH) groups in amino acids like cysteine, which are often found in the active sites of critical bacterial enzymes[9]. By binding to these groups, bismuth can inactivate a wide range of enzymes, some of which are directly or indirectly involved in cell wall maintenance and overall cellular metabolism. Key enzymatic targets include:

-

Urease: Particularly important for H. pylori, urease neutralizes gastric acid. Bismuth inhibits urease, compromising the bacterium's ability to survive in the stomach[6][7][10].

-

Catalase and Lipase: These enzymes are involved in protecting the bacterium from oxidative stress and in nutrient acquisition, respectively. Their inhibition contributes to the overall demise of the cell[6][7].

-

Fumarase: A key enzyme in the citric acid cycle, its inhibition disrupts cellular energy production[6][7].

While not direct inhibitors of peptidoglycan synthesis enzymes, the widespread enzymatic disruption caused by bismuth weakens the bacterium's ability to repair and maintain its cell wall.

The multifaceted attack of this compound on the bacterial cell envelope is summarized in the diagram below:

Caption: Multifaceted mechanism of this compound against bacterial cells.

Experimental Protocols for Investigating Bismuth's Effect on the Bacterial Cell Wall

To validate the mechanisms described above, a combination of microbiological, biochemical, and imaging techniques is employed.

Minimum Inhibitory Concentration (MIC) Assay

This fundamental assay determines the lowest concentration of BPC required to inhibit visible bacterial growth.

Protocol:

-

Prepare BPC Stock Solution: Dissolve this compound in an appropriate solvent to a high concentration.

-

Bacterial Culture: Grow the target bacterium (e.g., H. pylori) to the mid-logarithmic phase in a suitable broth medium.

-

Serial Dilutions: Prepare a series of two-fold dilutions of the BPC stock solution in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the bacterial culture.

-

Incubation: Incubate the plate under appropriate conditions (e.g., microaerophilic for H. pylori) for a specified period (e.g., 24-72 hours).

-

Observation: The MIC is the lowest concentration of BPC in which no visible growth is observed.

| Bismuth Compound | Target Organism | Median MIC (µg/mL) |

| This compound | H. pylori (clinical isolates) | 4 - 16 |

| Bismuth Subsalicylate | H. pylori (clinical isolates) | 4 - 16 |

| Colloidal Bismuth Subcitrate | H. pylori (clinical isolates) | 4 - 16 |

| Data adapted from a study on in vitro susceptibility of H. pylori to bismuth preparations.[11] |

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM provides high-resolution images of bacterial ultrastructure, allowing for the direct visualization of BPC-induced damage.

Protocol:

-

Bacterial Culture and Treatment: Grow the target bacteria and expose a sample to a bactericidal concentration of BPC for a defined period (e.g., 4 and 24 hours). A control sample without BPC should be run in parallel.

-

Fixation: Harvest the bacterial cells by centrifugation and fix them in a suitable fixative (e.g., glutaraldehyde).

-

Post-fixation and Staining: Post-fix the cells in osmium tetroxide, followed by staining with uranyl acetate and lead citrate to enhance contrast.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in a resin.

-

Sectioning and Imaging: Cut ultra-thin sections of the embedded samples, place them on a copper grid, and image them using a transmission electron microscope.

The experimental workflow for TEM analysis is depicted below:

Caption: Experimental workflow for TEM analysis of bacterial cells.

Enzyme Inhibition Assays

These assays quantify the inhibitory effect of BPC on specific bacterial enzymes. The protocol varies depending on the enzyme being studied. For example, for urease:

Protocol:

-

Enzyme Preparation: Obtain a purified urease enzyme or a crude cell lysate containing the enzyme.

-

Assay Reaction: Set up a reaction mixture containing a buffer, a substrate for urease (urea), and varying concentrations of BPC.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a specific time.

-

Detection of Product: Measure the product of the enzymatic reaction (ammonia) using a colorimetric method (e.g., Nessler's reagent).

-

Calculation of Inhibition: Calculate the percentage of enzyme inhibition at each BPC concentration and determine the IC₅₀ (the concentration of BPC that inhibits 50% of the enzyme activity).

Concluding Remarks: An Old Drug with New Tricks

This compound's mechanism of action against bacteria is a compelling example of a multi-pronged attack that is difficult for bacteria to overcome. Its ability to physically disrupt the cell wall, destabilize the protective glycocalyx, and broadly inhibit essential enzymes makes it a valuable therapeutic agent, particularly in combination therapies for H. pylori eradication[12]. For drug development professionals, the study of bismuth's bactericidal properties offers valuable insights into creating novel antimicrobial strategies that are less susceptible to the development of resistance. The future of antimicrobial research may well lie in rediscovering and re-engineering "old" drugs like bismuth to combat the ever-evolving threat of multidrug-resistant pathogens.

References

- 1. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Bismuth-mediated disruption of the glycocalyx-cell wall of Helicobacter pylori: ultrastructural evidence for a mechanism of action for bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 8. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Amoxicillin - Wikipedia [en.wikipedia.org]

Navigating the Aqueous Environment of Bismuth Potassium Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dichotomy of Bismuth Potassium Citrate in Aqueous Milieu

This compound (BPC), a cornerstone in the management of peptic ulcers and Helicobacter pylori eradication, presents a fascinating case study in aqueous solubility and stability. Its therapeutic efficacy is intrinsically linked to its behavior in the dynamic and varied pH landscapes of the gastrointestinal tract. This guide, intended for the discerning researcher and formulation scientist, eschews a conventional template to provide a narrative-driven exploration of BPC's aqueous characteristics. We will delve into the causality behind its solubility profile, the intricacies of its stability under diverse conditions, and provide robust, self-validating protocols for its characterization.

I. Physicochemical Bedrock: Understanding the this compound Complex

This compound, often referred to as Bismuth Subcitrate Potassium or Colloidal Bismuth Subcitrate (CBS), is not a simple salt but a complex of bismuth (Bi³⁺), potassium (K⁺), and citrate in a variable molar ratio, commonly with associated water molecules[1]. Its empirical formula is often cited as C₁₂H₈BiK₅O₁₄, with a molecular weight of approximately 780.65 g·mol⁻¹[2]. This complexity is the very source of its unique aqueous behavior.

The citrate ligand, with its multiple carboxylic acid and hydroxyl groups, is key to the water solubility of the bismuth ion. However, the propensity of bismuth to hydrolyze and form polynuclear species in aqueous solution introduces a significant pH dependency to its solubility and stability.

II. The Solubility Enigma: A Tale of Two pH Environments

The solubility of this compound is a critical determinant of its bioavailability and therapeutic action. While some sources describe it as readily soluble in water, this is a simplification that overlooks the profound influence of pH[3].

The Alkaline Haven and the Acidic Precipice

At a neutral to alkaline pH, BPC exhibits significantly higher solubility. This is attributed to the deprotonation of the citrate's carboxylic acid groups, which enhances the complex's polarity and interaction with water molecules. One study quantifies this by stating a solubility of >70 mg/mL at pH 7 [4]. This property is crucial for the initial dissolution of the drug product upon administration.

Conversely, in an acidic environment, such as that of the stomach, the solubility of BPC dramatically decreases. The protonation of the citrate ligands reduces the complex's overall charge and promotes the formation of less soluble species. The same study reports a solubility of only about 1 mg/mL at pH 3 [4]. This precipitation in the acidic milieu of the stomach is fundamental to its mechanism of action, allowing it to form a protective layer over ulcer craters and exert its localized antimicrobial effects against H. pylori[5]. Co-administration with acid-reducing agents like proton pump inhibitors or H2-receptor antagonists can increase the systemic absorption of bismuth, likely due to enhanced solubility in the less acidic gastric environment[1][6].

Quantitative Solubility Profile

| pH | Solubility (mg/mL) | Rationale |

| < 3 | ~1 | Protonation of citrate ligands leads to the formation of less soluble bismuth citrate species and potential polymerization. This is the basis for its protective coating action in the stomach. |

| 3 - 5 | Low | In this range, bismuth citrate complexes can aggregate and precipitate. |

| > 6 | >70 | Deprotonation of citrate's carboxylic acid groups enhances the complex's polarity and interaction with water, leading to significantly increased solubility. This is relevant for its behavior in the small intestine.[4] |

III. The Stability Landscape: From Solution Dynamics to Degradation Pathways

The stability of this compound in aqueous solutions is a multifaceted issue, influenced by pH, temperature, and the presence of other ions. While stable under normal storage conditions, BPC is susceptible to degradation under stress[7][8].

pH-Dependent Structural Transformations

In aqueous solutions, particularly under acidic conditions, bismuth citrate can undergo dynamic structural changes. The fundamental building blocks are often dimeric bismuth citrate units which can further assemble into polymeric architectures[2]. This polymerization is a key aspect of its behavior in the stomach, contributing to the formation of the protective glycoprotein-bismuth complex.

Degradation Under Stress

Forced degradation studies have shown that BPC is susceptible to degradation under various stress conditions, including acidic, alkaline, thermal, oxidative, and photolytic stress[9][10]. However, one study indicated that the degradation was less than 10% w/v under the tested conditions, suggesting a degree of resilience[9].

-

Thermal Stress: Upon heating, BPC can decompose. Thermal decomposition of bismuth citrate can lead to the formation of bismuth oxides and bismuth oxide acetate at temperatures around 300°C. Hazardous decomposition products under fire conditions include carbon dioxide and oxides of bismuth and potassium[7][11].

-

Hydrolytic Stability: In aqueous solutions, the bismuth-citrate complex is in equilibrium. Changes in pH can shift this equilibrium, leading to the hydrolysis of the bismuth ion and precipitation of bismuth oxychloride or other basic bismuth salts if chloride ions are present.

-

Incompatibilities: BPC is incompatible with strong oxidizing agents, strong acids, and strong alkalis[7][8]. These substances can accelerate its degradation.

Below is a conceptual visualization of the pH-dependent behavior of this compound in an aqueous environment.

Caption: pH-dependent transformation of BPC.

IV. Experimental Protocols: A Self-Validating Approach

To ensure the scientific integrity of your research, the following protocols are designed to be self-validating, with built-in controls and checks.

A. Protocol for Determining pH-Dependent Solubility

Objective: To quantitatively determine the solubility of this compound across a physiologically relevant pH range.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) with pH values ranging from 2.0 to 8.0, with increments of 1.0 pH unit.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of BPC to a known volume of each buffer in sealed vials.

-

Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Quantification of Bismuth:

-

Dilute the filtered supernatant with an appropriate acidic solution (e.g., 2% nitric acid) to prevent precipitation.

-

Determine the bismuth concentration using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) .

-

-

Data Analysis: Plot the solubility of BPC (in mg/mL) as a function of pH.

Trustworthiness Check: The use of a validated analytical method for bismuth quantification and ensuring equilibrium is reached are critical for the accuracy of the results.

B. Protocol for Assessing Aqueous Stability (Forced Degradation Study)

Objective: To evaluate the stability of this compound in aqueous solutions under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of BPC in purified water at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Adjust the pH of the stock solution to ~1.2 with HCl and incubate at a specified temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Adjust the pH of the stock solution to ~13 with NaOH and incubate at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution and incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Time-Point Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

Immediately quench the reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining BPC and identify any degradation products.

-

-

Data Analysis: Plot the percentage of remaining BPC against time for each stress condition to determine the degradation kinetics.

Trustworthiness Check: The development and validation of a stability-indicating analytical method are paramount to ensure that the degradation products are separated from the parent compound and can be accurately quantified.

Caption: Experimental workflow for BPC stability.

V. Concluding Remarks: From Benchtop Insights to Clinical Relevance

A thorough understanding of the solubility and stability of this compound in aqueous solutions is not merely an academic exercise; it is fundamental to the rational design of effective and stable drug products. The pH-dependent solubility is a double-edged sword, enabling both dissolution and targeted precipitation for localized action. Its stability profile dictates appropriate formulation strategies, storage conditions, and potential drug-excipient incompatibilities. The protocols outlined herein provide a robust framework for researchers to generate reliable and reproducible data, ultimately contributing to the development of safer and more efficacious bismuth-based therapies.

References

- 1. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 2. Polymeric architectures of bismuth citrate based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct complexation of citric acid to synthesize high-efficiency bismuth vanadate through molten polymerization route for the degradation of tetracycline hydrochloride under visible light irradiation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Bismuth Subcitrate Potassium Manufacturers, with SDS [mubychem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Urease Inhibitory Effects of Bismuth Potassium Citrate on Pathogenic Bacteria

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Urease is a critical virulence factor for numerous pathogenic bacteria, most notably Helicobacter pylori, enabling their survival in acidic environments and contributing to pathogenesis. The inhibition of this enzyme presents a key therapeutic strategy. Bismuth salts have long been a cornerstone in the treatment of H. pylori infections, and their efficacy is, in part, attributed to their ability to inhibit urease. This technical guide provides a comprehensive exploration of the role of Bismuth Potassium Citrate as a urease inhibitor. We will delve into the biochemical mechanisms of urease function and its inhibition by bismuth compounds, present detailed protocols for the in vitro assessment of urease inhibition, and discuss the interpretation of kinetic data. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and leverage the urease inhibitory properties of this compound in the development of novel anti-bacterial therapies.

The Pivotal Role of Urease in Bacterial Pathogenesis

Urease (urea amidohydrolase, EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate subsequently decomposes to form a second molecule of ammonia and carbonic acid. This reaction leads to a significant increase in the local pH.

For pathogenic bacteria such as Helicobacter pylori, which colonizes the highly acidic environment of the stomach, urease activity is essential for survival. By generating a neutral microenvironment, urease protects the bacterium from gastric acid, facilitating colonization and persistent infection that can lead to gastritis, peptic ulcers, and gastric cancer.[1][2] Urease is, therefore, a validated and highly attractive target for antimicrobial drug development.

This compound: A Multifaceted Antibacterial Agent

Bismuth compounds have a long history in medicine, particularly for gastrointestinal ailments.[3] this compound is a complex salt that exerts its therapeutic effects through multiple mechanisms.[4] These include:

-

Direct Bactericidal Effects: Bismuth ions can disrupt the bacterial cell wall and interfere with various enzymatic processes within the pathogen.[4]

-

Mucosal Protection: It forms a protective layer over ulcer craters, shielding them from gastric acid and pepsin, thereby promoting healing.

-

Anti-inflammatory Properties: Bismuth can modulate the host's inflammatory response.

-

Enzyme Inhibition: A key mechanism of its antibacterial action is the inhibition of crucial bacterial enzymes, with urease being a primary target.[4]

The minimum inhibitory concentrations (MICs) for this compound against H. pylori have been reported to be in the range of 2 to 16 μg/mL, demonstrating its potent antibacterial activity.

The Molecular Mechanism of Urease Inhibition by Bismuth

While specific kinetic studies for this compound are not extensively documented in publicly available literature, the mechanism of urease inhibition by bismuth compounds, in general, is well-researched. Studies on related compounds, such as ranitidine bismuth citrate (RBC), provide significant insights.

Bismuth compounds are known to act as non-competitive inhibitors of urease.[1][2] This mode of inhibition suggests that bismuth does not bind to the active site where the substrate (urea) binds, but rather to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency.

Kinetic studies on ranitidine bismuth citrate have determined a Ki value of 1.17 ± 0.09 mM against jack bean urease.[1][2] The inhibition mechanism is believed to involve the interaction of the Bi(III) ion with sulfhydryl groups of cysteine residues within the urease enzyme. Specifically, research points to the binding of Bi(III) to a highly conserved cysteine residue (Cys319) located near the active site flap of bacterial urease.[1] This interaction disrupts the enzyme's structure and function, leading to a time-dependent inactivation.

Logical Flow of Bismuth-Mediated Urease Inhibition

References

- 1. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetic and Safety Study of this compound Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Bismuth Potassium Citrate from Bismuth Citrate

This guide provides a comprehensive exploration of the chemical synthesis of Bismuth Potassium Citrate, a pharmaceutically significant compound, from its precursor, bismuth citrate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry, optimized protocols, and critical characterization techniques that underpin the successful synthesis of this active pharmaceutical ingredient (API).

Introduction: The Therapeutic Significance of this compound

This compound, often referred to as bismuth subcitrate potassium, is a cornerstone in the treatment of peptic ulcers and other gastrointestinal disorders. Its efficacy is rooted in a multi-faceted mechanism of action that includes potent bactericidal activity against Helicobacter pylori, the formation of a protective barrier over the gastric mucosa, and anti-inflammatory properties.[1][2] The synthesis of a pure and stable form of this compound is therefore of paramount importance for its clinical application. This guide focuses on the prevalent and efficient synthesis route starting from bismuth citrate.

The Precursor: Understanding Bismuth Citrate

Bismuth citrate (BiC₆H₅O₇) is a coordination complex where the bismuth(III) ion is chelated by the citrate anion.[3] It typically exists as a white, crystalline powder that is sparingly soluble in water but dissolves in alkaline solutions like aqueous ammonia or alkali citrates.[4] The structure of bismuth citrate is not a simple monomer but rather consists of polymeric architectures based on dimeric building blocks, which influences its reactivity.[5]

Key Properties of Bismuth Citrate:

-

Molecular Formula: BiC₆H₅O₇

-

Molecular Weight: 398.08 g/mol [6]

-

Appearance: White crystalline powder[4]

-

Solubility: Very slightly soluble in water.[4]

The Core Synthesis: From Bismuth Citrate to this compound

The conversion of bismuth citrate to this compound is fundamentally an acid-base reaction coupled with a rearrangement of the coordination sphere of the bismuth ion. The process involves the deprotonation of the remaining carboxylic acid and hydroxyl groups of the citrate ligand by a base, allowing for the incorporation of potassium ions to form the final salt complex.

Reaction Mechanism and Rationale

The synthesis is typically carried out by treating solid bismuth citrate with an aqueous solution of potassium hydroxide (KOH). The key steps are as follows:

-

Deprotonation: The hydroxide ions (OH⁻) from the KOH solution act as a strong base, abstracting protons from the hydroxyl and carboxylic acid groups of the citrate ligand that are not fully deprotonated in the bismuth citrate precursor.

-

Complexation and Salt Formation: The resulting negatively charged citrate-bismuth complex then associates with the potassium ions (K⁺) present in the solution to form the stable this compound salt.

-

Hydration: The final product typically crystallizes with one or more water molecules, leading to the formation of a hydrate, most commonly reported as KBiC₆H₄O₇·H₂O.[7]

The pH of the reaction medium is a critical parameter. The bismuth(III) ion is prone to hydrolysis, especially under alkaline conditions.[8][9] If the concentration of potassium hydroxide is too high (e.g., >0.7 mol/L), it can lead to the formation of undesirable byproducts such as bismuth(III) oxide (Bi₂O₃), which will precipitate from the solution and contaminate the final product.[7] Therefore, maintaining the appropriate stoichiometry is crucial for a successful synthesis.

Caption: High-level overview of the synthesis of this compound.

Experimental Protocols

Two primary protocols for the synthesis of this compound from bismuth citrate are presented below. The first is a direct reaction with potassium hydroxide, and the second involves the use of ammonia as a solubilizing agent.

Protocol 1: Direct Reaction with Potassium Hydroxide

This protocol is adapted from the systematic study by Naidenko et al. and provides a reliable method for laboratory-scale synthesis.[7]

Materials and Equipment:

-

Bismuth Citrate (BiC₆H₅O₇)

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Magnetic stirrer with heating plate

-

Reaction vessel (e.g., beaker or flask)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Step-by-Step Methodology:

-

Preparation of KOH Solution: Prepare an aqueous solution of potassium hydroxide with a concentration in the range of 0.25 to 0.6 mol/L. The optimal concentration balances reaction rate and the risk of byproduct formation.

-

Reaction: In a reaction vessel, add 20 g of bismuth citrate to 200 mL of the prepared potassium hydroxide solution. This corresponds to a specific weight ratio and molar ratio that should be carefully controlled.

-

Stirring and Heating: Stir the suspension vigorously using a magnetic stirrer. The reaction can be carried out at room temperature (25 ± 2 °C) or elevated temperature (70 ± 2 °C) to increase the reaction rate. A reaction time of 4 hours is typically sufficient.

-

Isolation: After the reaction is complete, the resulting product can be isolated. If a precipitate is formed (at lower KOH concentrations, this may be a mixture), it can be separated by filtration. If the product is fully dissolved, it can be crystallized by evaporating the solvent.

-

Drying: The isolated solid is then dried in an oven at a moderate temperature (e.g., 70-80 °C) to remove residual water and obtain the final product, this compound monohydrate.

Self-Validating System:

-

The molar ratio of potassium hydroxide to bismuth citrate should be maintained at approximately 1.0 to 1.05 to ensure complete reaction without promoting the formation of bismuth oxide.[10]

-

The weight ratio of the potassium hydroxide solution to solid bismuth citrate should be between 0.5 and 2.0.[10] Ratios below 0.5 may lead to an incomplete reaction, while ratios above 2.0 result in a dilute solution requiring more energy for product isolation.[10]

Protocol 2: Synthesis via Ammonium Bismuth Citrate Intermediate

This alternative method, described in patent literature, utilizes ammonia to first form a soluble ammonium bismuth citrate complex, which then reacts with potassium citrate.[11][12]

Materials and Equipment:

-

Bismuth Citrate (BiC₆H₅O₇)

-

Ammonia solution (e.g., 25% NH₄OH)

-

Potassium Hydroxide (KOH)

-

Citric Acid Monohydrate

-

Deionized Water

-

Reaction vessels

-

Magnetic stirrer with heating plate

-

Spray dryer or crystallization apparatus

Step-by-Step Methodology:

-

Preparation of Potassium Citrate Solution: In a beaker, dissolve citric acid monohydrate and potassium hydroxide in deionized water with stirring to form a potassium citrate solution.

-

Formation of Ammonium Bismuth Citrate: In a separate flask, add bismuth citrate in portions to a solution of ammonia in deionized water with continuous stirring until the bismuth citrate is completely dissolved. This forms a solution of ammonium bismuth citrate.

-

Reaction: Heat the ammonium bismuth citrate solution (e.g., to 55-90 °C) and add the previously prepared potassium citrate solution while stirring. Allow the reaction to proceed for about 30 minutes.

-

Isolation: The resulting this compound can be isolated by spray drying the solution or by crystallization, for example, by adding a non-solvent like ethanol to precipitate the product.[12]

-

Drying: If isolated by crystallization, the product is filtered and dried under vacuum.

Caption: Workflow for the direct synthesis of this compound.

Physicochemical Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity, purity, and quality. The following techniques are commonly employed.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phase of the product. The diffraction pattern of the synthesized this compound should be compared with that of a reference standard. According to Naidenko et al., the formation of this compound is indicated by the appearance of a distinct diffraction maximum at a d/n value of 8.50 Å, while the peaks corresponding to the starting material, bismuth citrate (with characteristic peaks at d/n = 9.27, 5.62, and 4.05 Å), diminish.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the coordination of the citrate ligand. Key spectral changes observed upon the formation of this compound from citric acid and bismuth citrate include:

-

Disappearance of Carbonyl Bands: The characteristic C=O absorption bands of the carboxylic acid groups in citric acid (around 1745 and 1708 cm⁻¹) disappear.[7]

-

Appearance of Carboxylate Bands: New strong bands appear corresponding to the asymmetric (around 1607 cm⁻¹) and symmetric (around 1439 and 1379 cm⁻¹) stretching vibrations of the deprotonated carboxylate (COO⁻) groups.[7] The significant difference between the wavenumbers of the asymmetric and symmetric vibrations (Δ(νas–νs)COO⁻ ≈ 225 cm⁻¹) is indicative of monodentate coordination of the carboxylate groups to the bismuth ion.[7]

-

O-H Stretching: Broad absorption bands in the 3200-3500 cm⁻¹ region are attributed to the stretching vibrations of OH groups in the water of hydration.[7]

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and the water content of the synthesized compound. For this compound monohydrate (KBiC₆H₄O₇·H₂O), a weight loss corresponding to one molecule of water is expected upon heating. The decomposition of the citrate ligand occurs at higher temperatures.

| Parameter | Bismuth Citrate (Precursor) | This compound (Product) |

| Formula | BiC₆H₅O₇ | KBiC₆H₄O₇·H₂O |

| Molecular Weight | 398.08 g/mol | 456.23 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility in Water | Sparingly soluble | Soluble |

| Key FTIR Bands (cm⁻¹) | C=O stretches present | COO⁻ asymmetric (~1607) and symmetric (~1439, 1379) stretches appear |

| Key XRD Peak (d/n, Å) | 9.27, 5.62, 4.05 | 8.50 |

Conclusion

The synthesis of this compound from bismuth citrate is a well-established and efficient process that is critical for the production of this important pharmaceutical agent. Success hinges on the careful control of reaction parameters, particularly the stoichiometry of the reactants, to ensure a high yield of the desired product while avoiding the formation of impurities like bismuth oxide. The methodologies and characterization techniques outlined in this guide provide a robust framework for researchers and drug development professionals to produce and validate high-quality this compound for clinical and research applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 3. Bismuth (III) Citrate - SYNTHETIKA [synthetikaeu.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polymeric architectures of bismuth citrate based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sibran.ru [sibran.ru]

- 8. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 9. Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RU2496719C1 - Method of producing this compound - Google Patents [patents.google.com]

- 11. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN106278870A - A kind of preparation method of this compound - Google Patents [patents.google.com]

The Dual-Action Mechanism of Bismuth Potassium Citrate: Fortifying Gastric Mucin and Dismantling Bacterial Biofilms

A Technical Guide for Researchers and Drug Development Professionals

Foreword

Bismuth compounds have been a cornerstone of gastrointestinal medicine for centuries, yet their sophisticated mechanisms of action are still being fully elucidated. Bismuth Potassium Citrate (BPC), a key component in modern Helicobacter pylori eradication regimens, exemplifies this complexity.[1][2] Its clinical success is not attributable to a single mode of action but rather to a multifaceted strategy that simultaneously bolsters host defenses and directly targets pathogenic vulnerabilities.[2][3][4] This guide moves beyond a surface-level overview to provide a detailed technical exploration of two of BPC's most critical functions: its profound interaction with the gastric mucin layer and its potent ability to inhibit and disrupt bacterial biofilm formation. By understanding these core mechanisms, researchers and drug developers can better leverage the therapeutic potential of bismuth compounds in the ongoing battle against persistent gastrointestinal pathogens.

Part 1: The Mucin-Bismuth Interaction: Reinforcing the Gastric Mucosal Barrier

The gastric mucosa's first line of defense is a viscoelastic mucus gel, a dynamic barrier primarily composed of high-molecular-weight glycoproteins called mucins. This layer protects the underlying epithelium from the corrosive effects of gastric acid and proteolytic enzymes like pepsin. This compound does not merely act as a passive antacid; it actively integrates with and enhances this crucial defensive layer through several distinct mechanisms.

Mechanisms of Muco-Protection

-

Formation of a Glycoprotein-Bismuth Complex: In the acidic milieu of the stomach (pH 1.1-3.25), bismuth salts like BPC are least soluble and precipitate.[5] This allows them to form tenacious complexes with the glycoproteins of the mucus layer.[3][6] This creates a physical, protective barrier that coats the gastric mucosa and ulcer craters, effectively shielding them from luminal acid and pepsin.[3][7][8]

-

Qualitative Enhancement of the Mucus Gel: Administration of colloidal bismuth subcitrate (CBS), a closely related compound, has been shown to fundamentally improve the physicochemical properties of the gastric mucus. Studies demonstrate a significant increase in mucus gel thickness, viscosity (2.2-fold), and hydrophobicity. This is accompanied by an increase in the secretion of sulfo- and sialomucins and a higher proportion of high-molecular-weight mucin, resulting in a more robust and less permeable barrier.[6]

-

Inhibition of Peptic Degradation: Bismuth compounds directly inhibit the proteolytic activity of pepsin.[6][9] This action is crucial as it reduces the enzymatic degradation of the mucus layer itself, preserving the integrity of this protective coat.[9] In one study, CBS at a concentration of 1 x 10⁻² g/L caused a 54% reduction in mucus proteolysis by pepsin.[9]

-

Stimulation of Endogenous Protective Factors: Beyond direct interaction with mucus, bismuth stimulates the mucosal secretion of other protective agents, including prostaglandin E2 (PGE2) and bicarbonate.[6][7][10] These molecules are vital for maintaining mucosal integrity, blood flow, and neutralizing acid at the epithelial surface.

Data Presentation: Physicochemical Changes in Gastric Mucin

The following table summarizes the quantitative effects of Colloidal Bismuth Subcitrate (CBS) administration on rat gastric mucus properties as reported in the literature.

| Parameter Measured | Observation with CBS Administration | Quantitative Change | Citation |

| Mucus Gel Dimension | Increase | +49% | |

| Viscosity | Increase | +2.2-fold | |

| H+ Retardation Capacity | Increase | +28% | |

| Hydrophobicity | Increase | +26% | |

| Carbohydrate Content | Increase | +68% | |

| Phospholipid Content | Increase | +32% | |

| Sulfomucin Content | Increase | +64% | |

| Sialomucin Content | Increase | +112% |

Experimental Protocol: Mucin Binding Assay (ELISA-Based)

This protocol provides a framework for quantifying the binding affinity of this compound to gastric mucin. The causality behind this choice is its high sensitivity and specificity, allowing for quantitative measurement of the interaction between the bismuth compound and the immobilized mucin.

Objective: To determine the extent of BPC binding to porcine gastric mucin in vitro.

Materials and Reagents:

-

High-binding 96-well microtiter plates

-

Mucin from porcine stomach (Type II or III)

-

This compound (BPC)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST

-

Atomic Absorption Spectrophotometer for bismuth quantification

Step-by-Step Methodology:

-

Plate Coating:

-

Prepare a 10 µg/mL solution of porcine gastric mucin in PBS.

-

Add 100 µL of the mucin solution to each well of the 96-well plate.

-

Incubate the plate overnight at 4°C to allow for passive adsorption of the mucin to the well surface.

-

Causality: Immobilizing mucin provides a stable target for the subsequent binding assay.

-

-

Washing and Blocking:

-

Discard the mucin solution and wash the wells three times with 200 µL of PBST to remove any unbound mucin.

-

Add 200 µL of Blocking Buffer (1% BSA in PBST) to each well.

-

Incubate for 1-2 hours at room temperature.

-

Causality: Blocking with BSA prevents non-specific binding of BPC to the plastic surface of the well, ensuring that measured binding is specific to the mucin.

-

-

BPC Incubation:

-

Prepare serial dilutions of BPC in PBS (e.g., from 1 µg/mL to 100 µg/mL). Include PBS-only wells as a negative control.

-

Wash the blocked plate three times with PBST.

-

Add 100 µL of each BPC dilution to the respective wells.

-

Incubate for 2 hours at 37°C with gentle agitation.

-

Causality: Incubation allows for the binding interaction between BPC and the immobilized mucin to reach equilibrium.

-

-

Final Wash and Elution:

-

Discard the BPC solutions and wash the wells five times with PBST to remove all unbound BPC. This step is critical for accuracy.

-

Add 100 µL of 1M nitric acid to each well to elute the bound bismuth.

-

Incubate for 30 minutes at room temperature.

-

-

Quantification:

-

Carefully collect the eluate from each well.

-

Analyze the bismuth concentration in the eluate using an Atomic Absorption Spectrophotometer.

-

Construct a binding curve by plotting the concentration of bound bismuth against the initial concentration of BPC applied.

-

Mandatory Visualization: Mucin Binding Assay Workflow

Caption: Workflow for an ELISA-based mucin binding assay.

Part 2: The Anti-Biofilm Activity: Dismantling Pathogen Defenses